2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a brominated indole structure, and an acetohydrazide group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for coupling reactions. The final step involves the condensation of the acetohydrazide with the brominated indole derivative under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2-FURYL)ETHANONE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANEDIOIC ACID
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of benzothiazole, brominated indole, and acetohydrazide moieties. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H26BrN5O2S2 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-bromo-1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]iminoacetamide |
InChI |
InChI=1S/C24H26BrN5O2S2/c1-3-11-29(12-4-2)15-30-19-10-9-16(25)13-17(19)22(23(30)32)28-27-21(31)14-33-24-26-18-7-5-6-8-20(18)34-24/h5-10,13,32H,3-4,11-12,14-15H2,1-2H3 |
InChI Key |
ZXKISOHGHJSUIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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